molecular formula C9H18N2O3S B8109095 Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide

Cat. No.: B8109095
M. Wt: 234.32 g/mol
InChI Key: UDFRFSZKJHTNRZ-YIZRAAEISA-N
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Description

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide is a complex organic compound characterized by its distinctive octahydro pyrano pyridin structure

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-10-5-7-3-2-4-14-9(7)8/h7-11H,2-6H2,1H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFRFSZKJHTNRZ-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNCC2C1OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CNC[C@H]2[C@@H]1OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide involves multiple steps, typically starting from readily available organic precursors. Common methods include cyclization reactions to form the pyrano pyridin ring followed by sulfonation to attach the methanesulfonamide group. Precise reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis techniques. This approach ensures consistency and efficiency in large-scale manufacturing. Optimization of reaction conditions, such as reagent concentrations and reaction times, is critical to minimize by-products and maximize output.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Typically using reagents like hydrogen peroxide or peracids to introduce functional groups or modify existing ones.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride to alter the compound’s oxidation state.

  • Substitution: : Common in organic synthesis, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Alkyl halides, aryl halides under conditions like heat or ultraviolet light to promote substitution reactions.

Major Products Formed

Depending on the reactions, products can vary:

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amines or alcohols from ketones or nitro groups.

  • Substitution: : Formation of new C-C or C-N bonds, expanding the molecular framework.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized in reactions requiring high specificity and selectivity.

  • Synthetic Chemistry: : Building blocks in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitors for various enzymes due to its structural features.

Medicine

  • Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Drug Design: : Used as a scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

  • Material Science: : Component in the production of novel materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, influencing biological pathways:

  • Enzyme Interaction: : Inhibiting or modulating enzyme activity to achieve desired therapeutic effects.

  • Receptor Binding: : Interacting with cellular receptors to trigger or block signaling pathways.

Comparison with Similar Compounds

Unique Features

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide is distinct in its octahydro pyrano pyridin core, which imparts specific chemical and biological properties.

Similar Compounds

  • Octahydro-2H-Pyrano[3,2-C]Pyridine Derivatives: : Share similar structural frameworks but differ in functional groups attached, altering their chemical behavior and applications.

  • Methanesulfonamide Derivatives: : Compounds featuring the methanesulfonamide group, used in various pharmaceutical and industrial applications.

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